N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a piperidine scaffold substituted with a 1,2,4-oxadiazole ring and a thiophene moiety. The acetamide linker connects this piperidine-oxadiazole-thiophene core to a 3,5-dimethoxyphenyl group. The compound’s design likely aims to optimize binding affinity and metabolic stability through the synergistic effects of the electron-rich thiophene, the rigid oxadiazole ring, and the polar methoxy substituents.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-27-16-10-15(11-17(12-16)28-2)22-19(26)13-25-7-5-14(6-8-25)21-23-20(24-29-21)18-4-3-9-30-18/h3-4,9-12,14H,5-8,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETPBMVBPCDNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a piperidine ring, a thiophene moiety, and an oxadiazole ring. The presence of these heterocycles contributes to its diverse biological activities.
Molecular Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 358.43 g/mol
SMILES Notation: CC(C(=O)N(C1=CC(=C(C=C1)OC)OC)C2=CN=C(SC3=CC=CS3)N2)N4
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various cancer cell lines:
- Mechanism of Action: These compounds often induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage. For example, a study found that oxadiazole derivatives increased p53 expression levels in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 10.38 | p53 activation |
| Oxadiazole Derivative B | HepG2 | 0.25 | AMPK pathway modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that 1,3,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Key Findings: A study demonstrated that certain oxadiazole-containing compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.22 | Oxadiazole Derivative C |
| Escherichia coli | 0.25 | Oxadiazole Derivative D |
Study 1: Anticancer Properties
In a notable study published in MDPI, researchers synthesized various oxadiazole derivatives and assessed their anticancer activities against different cell lines. The results indicated that modifications to the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .
Study 2: Antimicrobial Efficacy
Another research effort focused on the synthesis of thiophene-bearing oxadiazole derivatives. These compounds were tested for their antimicrobial efficacy against multiple pathogens. The findings revealed that some derivatives exhibited potent bactericidal effects, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In a study evaluating various derivatives, it was found that similar structures demonstrated substantial growth inhibition against multiple cancer cell lines, including:
- SNB-19 : 86.61% growth inhibition
- OVCAR-8 : 85.26% growth inhibition
- NCI-H40 : 75.99% growth inhibition
- Other cell lines showed moderate activity with growth inhibitions ranging from 51.88% to 67.55% .
The mechanism of action appears to involve the modulation of signaling pathways critical in cancer progression, potentially through the interaction with specific proteins involved in tumor growth and metastasis.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A series of synthesized derivatives were evaluated for their antimicrobial activity against various strains. The results highlighted:
- Enhanced activity against gram-positive bacteria compared to gram-negative strains.
- Effective against pathogens such as Bacillus cereus , Bacillus thuringiensis , and others.
The synthesized compounds were characterized using techniques like NMR and FTIR to confirm their structures and assess their biological efficacy .
Other Biological Activities
Beyond anticancer and antimicrobial effects, N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may exhibit other biological activities that warrant further exploration. Some studies suggest potential applications in:
- Neuropharmacology : Investigating effects on neurological pathways.
- Anti-inflammatory properties : Potential modulation of inflammatory responses.
- Antioxidant activities : Evaluation of free radical scavenging capabilities.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds:
- Synthesis of Oxadiazole Derivatives :
- Antimicrobial Efficacy Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide-linked heterocyclic derivatives, primarily differing in core heterocycles and substituents. Below is a comparative analysis based on structural analogs from the literature:
Table 1: Structural and Functional Comparison
*Calculated using average isotopic masses.
Key Observations
Heterocyclic Core: The target compound employs a 1,2,4-oxadiazole ring, which offers greater rigidity and metabolic resistance compared to the 1,2,4-triazole analogs . Triazole-based analogs (e.g., ) prioritize hydrogen-bonding interactions via their nitrogen-rich cores but may exhibit faster clearance due to higher polarity.
This could enhance binding to hydrophobic enzyme pockets . 3,5-Dimethoxyphenyl substituents (target compound and ) improve solubility compared to lipophilic groups like bis(trifluoromethyl)phenyl or p-tolyl . However, trifluoromethyl groups in may enhance blood-brain barrier penetration.
Pharmacological Implications :
- The target compound’s combination of thiophene and oxadiazole may synergize for kinase inhibition, as thiophene is a common motif in kinase inhibitors (e.g., imatinib analogs).
- Triazole derivatives with pyridinyl groups (e.g., ) show broader antimicrobial activity due to metal-chelating properties, while the target compound’s oxadiazole-thiophene core may favor CNS targets.
Research Findings and Limitations
- Synthetic Accessibility: Triazole analogs (e.g., ) are synthetically simpler due to established protocols for 1,2,4-triazole formation.
- Biological Data Gaps : While triazole derivatives have documented activity in antimicrobial and anticancer assays , the target compound lacks publicly available bioactivity data. Its theoretical advantages (e.g., metabolic stability) remain unvalidated.
- Computational Predictions: Molecular docking studies suggest the oxadiazole-thiophene motif in the target compound exhibits stronger binding to adenosine receptors (Ki ~12 nM predicted) compared to triazole analogs (Ki >50 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
